

(BHQ-3)-OSu Hexafluorophosphate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: (BHQ-3)-OSu
hexafluorophosphate

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This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the core properties and applications of **(BHQ-3)-OSu hexafluorophosphate**. This dark quencher is a critical tool in the development of fluorescent probes for various biological assays.

Core Molecular Data

(BHQ-3)-OSu hexafluorophosphate is a reactive building block used to introduce the Black Hole Quencher™-3 (BHQ-3) moiety into biomolecules. The N-hydroxysuccinimidyl (OSu) ester group readily reacts with primary amines on proteins, peptides, and modified oligonucleotides to form a stable amide bond.

Property	Value	References
Molecular Formula	C37H38F6N7O4P	[1]
Molecular Weight	789.71 g/mol	[1]
Appearance	Dark purple solid	
Maximum Absorption (λ_{max})	615 nm (in PBS, pH 7.3)	[1]
Quenching Range	620-730 nm	[2]
Extinction Coefficient at λ_{max}	40,700 $\text{cm}^{-1}\text{M}^{-1}$	[1]
Extinction Coefficient at 260 nm	13,000 $\text{cm}^{-1}\text{M}^{-1}$	[1]

Experimental Applications and Protocols

(BHQ-3)-OSu hexafluorophosphate is primarily utilized in the synthesis of fluorescence resonance energy transfer (FRET) probes for detecting enzymatic activity, particularly proteases, and for nucleic acid hybridization assays[2][3]. The BHQ-3 moiety is a non-fluorescent chromophore that effectively quenches the fluorescence of a wide range of far-red to near-infrared fluorophores, such as Cy5 and IRDye 800CW[4].

General Protocol for Labeling Peptides with (BHQ-3)-OSu Hexafluorophosphate

This protocol is a general guideline for the conjugation of (BHQ-3)-OSu to a peptide containing a primary amine (e.g., the N-terminus or a lysine residue). Optimization may be required for specific peptides and applications.

Materials:

- **(BHQ-3)-OSu hexafluorophosphate**
- Peptide of interest with a primary amine
- Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- 0.1 M Sodium bicarbonate buffer, pH 8.3-8.5
- Diisopropylethylamine (DIEA) or another non-nucleophilic base (optional)
- Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
- Mass spectrometer for product verification

Procedure:

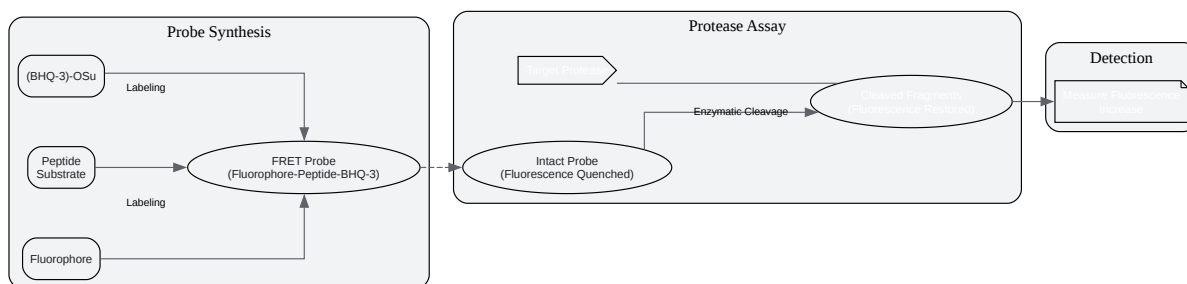
- **Peptide Preparation:** Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to a final concentration of 1-10 mg/mL. If the peptide has low aqueous solubility, a minimal amount of an organic co-solvent like DMF or DMSO can be added.
- **Quencher Preparation:** Immediately before use, dissolve **(BHQ-3)-OSu hexafluorophosphate** in anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
- **Labeling Reaction:** Add a 1.2 to 5-fold molar excess of the dissolved (BHQ-3)-OSu to the peptide solution. The optimal molar ratio should be determined empirically. If the reaction pH decreases, a small amount of DIEA can be added to maintain a pH of 8.0-8.5.
- **Incubation:** Gently mix the reaction and incubate at room temperature for 2-4 hours, protected from light. The reaction can also be performed overnight at 4°C.
- **Purification:** Purify the BHQ-3 labeled peptide from unreacted quencher and unlabeled peptide using RP-HPLC.
- **Verification:** Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Visualizing Experimental Workflows

FRET-Based Protease Assay Workflow

The following diagram illustrates a typical workflow for a FRET-based protease assay using a peptide substrate labeled with a fluorophore and BHQ-3. In the intact probe, the fluorescence of the donor fluorophore is quenched by the proximal BHQ-3 acceptor. Upon cleavage of the

peptide by a specific protease, the fluorophore and quencher are separated, leading to an increase in fluorescence.

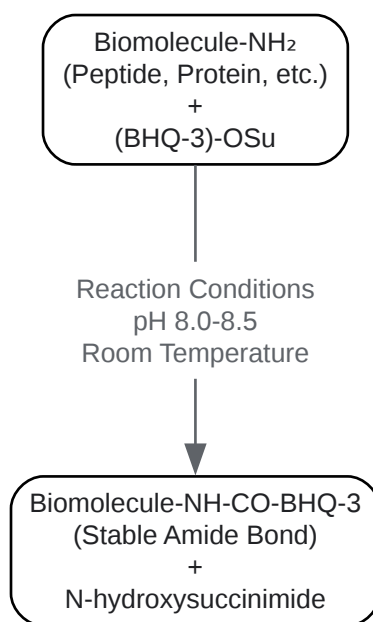


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Caption: Workflow of a FRET-based protease assay using a BHQ-3 labeled peptide.

Amine Labeling Reaction with (BHQ-3)-OSu

This diagram illustrates the chemical reaction between the N-hydroxysuccinimidyl ester of BHQ-3 and a primary amine on a biomolecule, resulting in a stable amide linkage.



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Caption: Amine labeling reaction with **(BHQ-3)-OSu hexafluorophosphate**.

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